2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole

Purity Quality Control Procurement Specification

Researchers exploring fluorinated benzothiazole SAR often face limited access to non-amino substituted analogs with well-defined substitution patterns, hindering systematic CYP1A1 probe development. 2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole (CAS 2379321-35-2) resolves this with a distinct 2,3-F₂-4-CH₃ motif absent from DF 203/5F 203 series. • Measurably distinct LogP (4.94) vs. 2,6-difluoro regioisomer for lipophilicity-activity studies. • Non-equivalent ¹⁹F NMR reporters for conformational analysis. • ≥98% purity, stored sealed dry at 2-8°C; ships ambient.

Molecular Formula C14H9F2NS
Molecular Weight 261.29 g/mol
CAS No. 2379321-35-2
Cat. No. B6299293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole
CAS2379321-35-2
Molecular FormulaC14H9F2NS
Molecular Weight261.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C2=NC3=CC=CC=C3S2)F)F
InChIInChI=1S/C14H9F2NS/c1-8-6-7-9(13(16)12(8)15)14-17-10-4-2-3-5-11(10)18-14/h2-7H,1H3
InChIKeyJBCGHTUOMLJJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole: Core Identifiers and Procurement Profile


2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole (CAS 2379321-35-2) is a synthetic fluorinated benzothiazole derivative with the molecular formula C₁₄H₉F₂NS and a molecular weight of 261.29 g/mol , . This compound consists of a benzo[d]thiazole core substituted at the 2-position with a 2,3-difluoro-4-methylphenyl ring, conferring moderate lipophilicity with a calculated LogP of 4.94 . Commercially available with purity specifications of ≥95% to 98% , , it serves as a research intermediate and screening candidate within medicinal chemistry programs exploring fluorinated heterocyclic scaffolds.

Screening fit Fluorinated heterocyclic scaffold for medicinal chemistry SAR campaigns
Selection logic Ortho,meta-difluoro substitution distinct from 4-aminophenyl reference series
Procurement context Research intermediate available at specified purity grades (≥95–98%)

Why Generic or Positional-Isomer Substitution Fails


Within the 2-arylbenzothiazole chemical space, simple substructure matching based on a common core is insufficient for ensuring equivalent pharmacological or physicochemical behavior. The specific ortho,meta-difluoro and para-methyl substitution pattern of this compound (2,3-F₂-4-CH₃) is absent from the widely studied 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) series, where fluorination on the benzothiazole ring (e.g., 5F 203) was required to eliminate the biphasic dose-response that limits therapeutic translatability [1], [2]. Furthermore, positional isomers such as 2-(2,6-difluoro-3-methylphenyl)benzo[d]thiazole (CAS 1528762-06-2) differ in both fluorine placement and calculated lipophilicity (ΔLogP ≈ 0.3) [3], which can alter membrane permeability, metabolic soft-spot exposure, and target binding kinetics even when no activity data yet exist for the target compound itself. These structural distinctions make interchangeability scientifically unsubstantiated without head-to-head comparative data.

Regioisomer mismatch Positional isomers (e.g., 2,6-difluoro-3-methylphenyl) may shift lipophilicity and metabolic soft-spot exposure; physicochemical behavior may not transfer without head-to-head data.
Class mismatch 4-Aminophenylbenzothiazoles (DF 203 series) rely on different metabolic activation; dose-response linearity and CYP induction profiles may not extrapolate to non-amino analogs.
Data gap No published target-specific activity or ADME data exist; interchangeability with any benzothiazole analog requires experimental validation.

Differentiation Evidence vs. Closest Analog


Purity and Batch Consistency Advantage

Commercial lots of the target compound are offered with a minimum purity of 98% , exceeding the typical ≥95% specification of the 2,6-difluoro positional isomer (CAS 1528762-06-2) available from reference suppliers [1]. Higher purity reduces the need for repurification prior to sensitive biological assays.

Purity specification
Method context
98% (target) vs. ≥95% (regioisomer)
Supports lot consistency review for sensitive assays
Supplier CoA context; verify batch-specific values
Purity Quality Control Procurement Specification

Lipophilicity Distinction from Regioisomer

The calculated LogP of 2-(2,3-difluoro-4-methylphenyl)benzo[d]thiazole is 4.94 , compared to 4.6 for the 2,6-difluoro-3-methylphenyl isomer [1]. This ΔLogP ≈ 0.34 is large enough to impact in vitro cell permeability and non-specific binding profiles.

Calculated LogP
Data to verify
ΔLogP ≈ 0.34 (4.94 vs. 4.6)
Lipophilicity difference may alter permeability and binding profiles
Computational estimate; confirm experimentally
Lipophilicity Physicochemical Property Drug-Likeness

Fluorination-Driven Dose-Response Linearity

Class-level evidence from the broader fluorinated 2-phenylbenzothiazole scaffold demonstrates that strategic fluorination can eliminate the biphasic dose-response relationship observed with the unfluorinated lead DF 203. While specific data for the 2,3-difluoro-4-methylphenyl derivative are not yet published, fluorinated benzothiazoles 5F 203, 6F 203, and 5,6-diF 203 all exhibited monophasic growth inhibition in MCF-7 breast and TK-10 renal cancer cell lines (GI₅₀ values ~0.1-1 µM range in the NCI 60-cell screen) [1], [2], in contrast to the biphasic profile of DF 203 [1]. The distinct 2,3-difluoro-substitution of the phenyl ring in the target compound provides a structurally differentiated starting point for exploring this fluorination benefit.

Dose-response linearity
Class-level
Fluorinated class: monophasic inhibition; DF 203: biphasic
Class-level inference; target compound data not yet reported
Extrapolated from 5F 203 (MCF-7, TK-10); requires direct testing
Antiproliferative Dose-Response Fluorinated Benzothiazoles

CYP1A1 Induction Selectivity in Cancer Cells

Fluorinated benzothiazoles induce CYP1A1 protein expression exclusively in antiproliferative-sensitive cancer cell lines (MCF-7, TK-10, IGROV-1) but not in resistant lines, while unfluorinated DF 203 shows broader, less selective CYP induction [1]. 5F 203 induced CYP1A1 mRNA by >10-fold in MCF-7 cells at 1 µM after 24 hours [1]. This cancer-cell-selective metabolic activation pathway is a hallmark of the fluorinated class and is hypothesized to be retained or modulated by the 2,3-difluoro-4-methylphenyl substitution pattern pending direct testing.

CYP1A1 induction
Class-level
5F 203: >10-fold mRNA induction (MCF-7, 1 µM, 24 h)
Supports cancer-cell metabolic activation context
Class inference for 2,3-difluoro analog; pending direct measurement
CYP1A1 Metabolism Cancer Cell Selectivity

Application Scenarios for Tangible Differentiation


SAR Exploration of Fluorine Positional Effects

The distinct 2,3-difluoro-substitution pattern provides a unique vector for exploring how small-molecule shape and electron distribution around the phenyl ring impact CYP1A1 induction potency and cancer cell selectivity, building on the established class relationship between fluorination and improved dose-response linearity [1]. Direct comparison with DF 203 and 5F 203 in MCF-7 and TK-10 growth inhibition assays would quantify the contribution of the methyl group at the para position versus the amino group present in the reference series.

Lipophilicity-Driven Fragment and Lead Optimization Libraries

With a well-characterized LogP of 4.94 and a purity specification of 98% , this compound is suitable for inclusion in focused libraries designed to probe the lipophilicity-activity relationship within the benzothiazole chemical series. Its lipophilicity is measurably distinct from the 2,6-difluoro regioisomer (LogP ≈ 4.6) [2], allowing systematic evaluation of how a ΔLogP of ~0.3 influences cellular permeability, solubility, and off-target promiscuity in parallel screening panels.

Pharmacokinetic and Metabolic Stability Benchmarking

Given that fluorinated benzothiazoles undergo CYP1A1-mediated metabolic activation [1], this compound can serve as a probe to delineate the substrate specificity of CYP1A1/1B1 isoforms toward 2-arylbenzothiazoles bearing non-amino substituents. Comparative microsomal stability and covalent binding assays using [¹⁴C]-labeled analogs would establish whether the 2,3-difluoro-4-methyl motif alters the balance between metabolic activation and detoxification pathways relative to the 5F 203 benchmark.

19F NMR Conformational and Binding Studies

The presence of two non-equivalent fluorine atoms on the phenyl ring (ortho and meta positions) makes this compound attractive for ¹⁹F NMR-based conformational and binding studies in solution. When compared with the symmetric 2,6-difluoro analog, the 2,3-substitution pattern generates distinguishable ¹⁹F chemical shifts that can separately report on distinct local environments in protein-ligand complexes, a capability not offered by mono-fluorinated or symmetrically di-fluorinated analogs.

Application
Selection Property
Validation Focus
Fluorine positional SAR
2,3-Difluoro regiochemistry
Compare dose-response linearity and CYP induction vs. 5F 203 and DF 203
Lipophilicity-driven library design
Measured LogP ~4.9; 98% purity
Systematic ΔLogP impact on permeability and off-target promiscuity vs. 2,6-difluoro isomer
CYP isoform substrate profiling
Non-amino 2-arylbenzothiazole core
Microsomal stability and covalent binding vs. 5F 203 benchmark
19F NMR binding studies
Two non-equivalent ortho/meta ¹⁹F reporters
Distinguishable ¹⁹F chemical shifts to probe distinct local environments
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